molecular formula C5H9NOS B12734992 (4S)-4-Ethyl-1,3-oxazolidine-2-thione CAS No. 94238-48-9

(4S)-4-Ethyl-1,3-oxazolidine-2-thione

Cat. No.: B12734992
CAS No.: 94238-48-9
M. Wt: 131.20 g/mol
InChI Key: IUQNMFMYZBLMEV-BYPYZUCNSA-N
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Description

(4S)-4-Ethyl-1,3-oxazolidine-2-thione is a chiral five-membered heterocycle developed for advanced analytical and synthetic applications . This compound belongs to a class of 1,3-oxazolidine-2-thiones, which serve as high-performance chiral auxiliaries and resolving agents. A closely related analogue, (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione, has been demonstrated to be an excellent chiral reagent for the analytical and efficient separation of racemic products derived from chiral carboxylic acids and amino acids . This suggests the high research value of this compound in similar enantiomer separation processes. The stereochemistry of the chiral carbon in 1,3-oxazolidine-2-thiones is a critical feature that significantly influences their biological activity and interaction with enzymes and receptors . Recent pharmacological investigations into other compounds from this class, such as the natural product cleomin, have revealed potent antinociceptive effects mediated through GABA_B and muscarinic receptors, highlighting the potential of these heterocycles in medicinal chemistry research . As a chiral building block, this compound can be used to impart stereocontrol in asymmetric synthesis. Related compounds are known to function as effective chiral auxiliaries that can be directly modified, for instance, via reductive cleavage to corresponding aldehydes . This reagent is supplied with high purity and is intended for research applications only, including method development in chiral separations, asymmetric synthesis, and investigations into bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94238-48-9

Molecular Formula

C5H9NOS

Molecular Weight

131.20 g/mol

IUPAC Name

(4S)-4-ethyl-1,3-oxazolidine-2-thione

InChI

InChI=1S/C5H9NOS/c1-2-4-3-7-5(8)6-4/h4H,2-3H2,1H3,(H,6,8)/t4-/m0/s1

InChI Key

IUQNMFMYZBLMEV-BYPYZUCNSA-N

Isomeric SMILES

CC[C@H]1COC(=S)N1

Canonical SMILES

CCC1COC(=S)N1

Origin of Product

United States

Synthetic Methodologies for 4s 4 Ethyl 1,3 Oxazolidine 2 Thione and Analogs

Precursor Synthesis and Stereocontrol in Starting Materials

The critical stereocenter in (4S)-4-Ethyl-1,3-oxazolidine-2-thione is derived from its precursor, a chiral β-amino alcohol. The absolute configuration of this starting material dictates the stereochemistry of the final product. Therefore, the synthesis of enantiomerically pure amino alcohols is a cornerstone of preparing this and related chiral auxiliaries.

Chiral β-amino alcohols are valuable synthons for a wide array of pharmaceuticals and bioactive compounds. frontiersin.orgnih.gov Their synthesis has been a significant focus of research, leading to a variety of effective methods.

More recently, biotechnological and asymmetric catalytic approaches have provided highly efficient and stereoselective alternatives. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the one-step asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgnih.gov This biocatalytic method uses ammonia (B1221849) as an inexpensive amino donor and operates under mild conditions, offering high enantioselectivity (often >99% ee). frontiersin.orgnih.gov For instance, an engineered AmDH was used to convert 1-hydroxy-2-butanone into the corresponding chiral amino alcohol with high conversion rates and excellent stereocontrol. frontiersin.org

Another modern approach is the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn This method facilitates the modular synthesis of chiral β-amino alcohols from readily available starting materials, overcoming challenges of chemo- and stereoselectivity that plagued earlier methods. westlake.edu.cn

Cyclization Strategies for Oxazolidinethione Ring Formation

Once the chiral amino alcohol precursor, such as (S)-2-aminobutanol for the title compound, is obtained, the next step is the cyclization to form the 1,3-oxazolidine-2-thione (B1225483) ring. This transformation can be accomplished through several key strategies.

The reaction of β-amino alcohols with carbon disulfide (CS₂) in the presence of a base is a classical and widely used method for synthesizing 1,3-oxazolidine-2-thiones. acs.orgsemanticscholar.org The reaction proceeds by the initial formation of a dithiocarbamate (B8719985) salt, which then undergoes intramolecular cyclization to yield the target heterocycle. researchgate.net

This method is effective for a range of amino alcohols. However, reaction conditions, such as the choice of base and solvent, can influence the outcome and may sometimes lead to the formation of byproducts like 1,3-thiazolidine-2-thiones. acs.orgresearchgate.net Potassium hydroxide (B78521) is a commonly used base for this transformation. researchgate.net While reliable, these reactions can sometimes require long reaction times. semanticscholar.org

Table 1: Synthesis of Oxazolidine-2-thiones using Carbon Disulfide

Amino Alcohol PrecursorReagentsConditionsYieldReference
(S)-PhenylglycinolCS₂, K₂CO₃, H₂O₂Ethanol, 50 °CGood semanticscholar.org
General β-amino alcoholsCS₂, KOHNot specifiedVaries researchgate.net
L-phenylglycinolCS₂, H₂O₂Alkaline conditions, heatingNot specified google.com

Thiophosgene (B130339) (CSCl₂) serves as a highly reactive alternative to carbon disulfide for the formation of the oxazolidinethione ring. semanticscholar.orgpsu.edu It readily reacts with β-amino alcohols, typically in the presence of a non-nucleophilic base like triethylamine (B128534), to facilitate the cyclization. psu.edu

The reaction is generally fast and efficient, often proceeding at low temperatures (e.g., 0 °C). psu.edu The high reactivity of thiophosgene allows for rapid ring closure. However, thiophosgene is a toxic and hazardous reagent, which necessitates careful handling and limits its application on an industrial scale. wikipedia.org The process involves adding thiophosgene to a solution of the amino alcohol and base in a suitable solvent like dichloromethane. psu.edu

Table 2: Synthesis of Oxazolidine-2-thiones using Thiophosgene

Amino Alcohol PrecursorReagentsConditionsYieldReference
General β-amino alcoholsThiophosgene, TriethylamineCH₂Cl₂, 0 °C, 30 minGood psu.edu

To address the long reaction times associated with some traditional methods, microwave-assisted synthesis has emerged as a powerful tool. semanticscholar.org Microwave irradiation can dramatically accelerate chemical reactions, leading to significant reductions in reaction times and often improved yields. nih.govnih.govresearchgate.net

This technique has been successfully applied to the synthesis of oxazolidine-2-thiones from amino alcohols and carbon disulfide. semanticscholar.org For example, the reaction of (S)-phenylglycinol with carbon disulfide and potassium carbonate under microwave irradiation at 50°C was completed in a very short time frame (15 seconds of irradiation to reach temperature), demonstrating a remarkable improvement over conventional heating methods. semanticscholar.org This rapid, energy-efficient approach is highly advantageous for laboratory-scale synthesis and process optimization. nih.gov

Table 3: Microwave-Assisted Synthesis of Chiral Auxiliaries

PrecursorReagentsConditionsProductReference
(S)-PhenylglycinolCS₂, K₂CO₃, H₂O₂Microwave, 50W, 50 °C, 15 sec(S)-4-Phenyl-1,3-oxazolidine-2-thione semanticscholar.org
EthanolamineUreaMicrowave, chemical pasteOxazolidin-2-one nih.gov

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of oxazolidinethione synthesis, this involves exploring safer reagents, alternative solvents, and more energy-efficient reaction conditions.

One key area of green chemistry is the use of carbon dioxide (CO₂), a non-toxic and abundant C1 source, for the synthesis of the oxygen analogs, oxazolidinones. rsc.org While direct use of CO₂ for thione synthesis is less common, the development of catalytic systems for CO₂ utilization provides a framework for greener chemical design. rsc.org

Microwave-assisted synthesis (as discussed in 2.2.3) is itself considered a green chemistry approach due to its energy efficiency and reduction in reaction times, which can minimize solvent use and byproduct formation. semanticscholar.org Furthermore, exploring reactions in more environmentally benign solvents or even under solvent-free conditions aligns with green chemistry principles. researchgate.net Efforts to replace toxic reagents like thiophosgene with safer alternatives, or developing catalytic cycles that utilize reagents like carbon disulfide more efficiently, are ongoing areas of research aimed at making the synthesis of these important chiral auxiliaries more sustainable.

Derivatization at Nitrogen of the Oxazolidinethione Core

The nitrogen atom of the 1,3-oxazolidine-2-thione ring serves as a key handle for the introduction of various functionalities, enabling its role as a chiral auxiliary. N-acylation and the implementation of protecting groups are fundamental transformations in this context.

N-Acylation Methods

N-acylation of the oxazolidinethione core is a crucial step for its application in asymmetric synthesis, as the N-acyl moiety activates the auxiliary for subsequent stereoselective transformations. This can be achieved through various methods, including the use of acyl chlorides and carboxylic anhydrides.

One common approach involves the reaction of the oxazolidinethione with an acyl chloride in the presence of a base. For instance, the acylation of imidazolidine-2-thione, a related heterocyclic compound, can be accomplished using various acyl chlorides. The reaction's outcome, leading to either mono- or di-acylated products, can be influenced by the nature of the acyl chloride and the reaction conditions. nih.gov

A widely employed and efficient method for the N-acylation of chiral oxazolidin-2-ones, which is applicable to their thione analogs, utilizes triethylamine and catalytic amounts of 4-(N,N-dimethylamino)pyridine (DMAP). bohrium.com This method avoids the need for strong bases like butyllithium (B86547) and is effective with both symmetrical and mixed anhydrides, as well as acid chlorides. bohrium.com The mechanism of DMAP-catalyzed acylation is believed to proceed through the formation of a highly reactive acylpyridinium ion pair. researchgate.netcommonorganicchemistry.com

The following table summarizes representative conditions for N-acylation of heterocyclic compounds, which can be adapted for this compound.

Table 1: Representative N-Acylation Conditions for Heterocyclic Compounds

Acylating Agent Base/Catalyst Solvent Temperature Notes
Acyl Chlorides Pyridine or Triethylamine Dichloromethane or DMF 0 °C to room temp. Formation of mono- or di-acylated products is possible. nih.gov
Acetic Anhydride Triethylamine / DMAP (catalytic) Dichloromethane Room temp. Efficient method, avoiding strong bases. bohrium.comsemanticscholar.org
Carboxylic Anhydrides ZnCl2 (catalytic) Solvent-free Room temp. Lewis acid catalysis can be effective. researchgate.net

N-Protection Strategies

In multi-step syntheses, it is often necessary to temporarily protect the nitrogen atom of the oxazolidinethione. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), can be employed.

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. organic-chemistry.org A general procedure for the N-Boc protection of amines involves reacting the substrate with (Boc)₂O in a suitable solvent like tetrahydrofuran (B95107) (THF), often with a base such as sodium bicarbonate. beilstein-journals.org For chiral oxazolidines derived from amino acids, N-Boc protection is a standard step in their synthesis. tsijournals.com Deprotection of the Boc group is generally achieved under acidic conditions. organic-chemistry.org

The Cbz group is another widely used protecting group for amines and can be introduced using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate in a mixed solvent system such as THF/water. total-synthesis.com The Cbz group is stable under a variety of conditions but can be readily removed by catalytic hydrogenolysis. total-synthesis.com

The table below outlines typical conditions for the N-protection of amine functionalities, which are applicable to the oxazolidinethione core.

Table 2: Typical N-Protection Conditions for Amines

Protecting Group Reagent Base Solvent General Conditions
Boc (Boc)₂O NaHCO₃ or Et₃N THF or THF/Water 0 °C to room temperature. beilstein-journals.orgtotal-synthesis.comgoogle.com
Cbz Cbz-Cl NaHCO₃ or NaOH THF/Water or Dichloromethane 0 °C to room temperature. beilstein-journals.orgtotal-synthesis.com

Synthesis of Supported (4S)-Oxazolidine-2-thiones for Recyclability

The immobilization of chiral auxiliaries on polymeric supports is a key strategy for their recovery and reuse, which is both economically and environmentally advantageous. Non-cross-linked polymers are particularly attractive as they offer a homogeneous reaction environment, similar to solution-phase synthesis, while allowing for easy separation of the auxiliary by precipitation. beilstein-journals.orgnih.govresearchgate.net

Non-Cross-Linked Polymer-Bound Chiral Auxiliaries

The synthesis of non-cross-linked polystyrene (NCPS)-supported chiral auxiliaries has been successfully applied to various systems, including 2-imidazolidinones and 2-phenylimino-2-oxazolidines. beilstein-journals.orgnih.govresearchgate.net These supported auxiliaries have demonstrated excellent diastereocontrol in asymmetric reactions and can be recovered and recycled with minimal loss of activity. beilstein-journals.orgresearchgate.net

A common strategy for the synthesis of such polymer-supported auxiliaries involves the copolymerization of a styrene (B11656) monomer with a functionalized chiral auxiliary that contains a polymerizable group. Alternatively, a pre-formed non-cross-linked polystyrene with reactive sites can be functionalized with the chiral auxiliary. beilstein-journals.orgresearchgate.net For sulfur-containing chiral auxiliaries, immobilization on various supports has been explored to enhance their recyclability in asymmetric synthesis. researchgate.netscielo.org.mx

While a specific procedure for the synthesis of non-cross-linked polymer-bound this compound is not extensively detailed in the literature, the established methods for similar chiral auxiliaries provide a clear blueprint for its development. The general approach would involve either the synthesis of a this compound derivative bearing a polymerizable moiety or the attachment of the auxiliary to a pre-functionalized non-cross-linked polystyrene.

The recyclability of these polymer-supported auxiliaries is a key feature. After the reaction, the polymer-bound product can be precipitated by adding a non-solvent, filtered, and washed. The chiral auxiliary can then be cleaved from the product and the polymer support can be recovered and reused in subsequent reactions. beilstein-journals.orgresearchgate.net

Applications of 4s 4 Ethyl 1,3 Oxazolidine 2 Thione As a Chiral Auxiliary in Asymmetric Organic Synthesis

Carbon-Carbon Bond-Forming Reactions

N-acylated (4S)-4-Ethyl-1,3-oxazolidine-2-thiones are versatile precursors for generating chiral enolates, which can participate in a variety of stereoselective carbon-carbon bond-forming reactions, including aldol (B89426) additions, alkylations, and Michael additions. The auxiliary provides a robust platform for constructing complex molecules with defined stereochemistry.

The asymmetric aldol addition is a cornerstone reaction in organic synthesis, and N-acyl oxazolidinethiones are highly effective in controlling the stereochemical outcome. The enolates derived from these auxiliaries react with aldehydes to produce β-hydroxy carbonyl compounds with two new stereocenters, the relative and absolute stereochemistry of which can be precisely controlled.

The generation of a stereodefined enolate is crucial for achieving high diastereoselectivity in the subsequent aldol reaction. Various metal enolates can be formed from N-acyl (4S)-4-Ethyl-1,3-oxazolidine-2-thiones, with titanium and boron enolates being the most extensively studied.

Titanium Enolates: Chlorotitanium enolates, typically generated using titanium tetrachloride (TiCl₄) and a tertiary amine base like (-)-sparteine or Hünig's base (DIPEA), are widely used. The geometry of the enolate and the subsequent reaction pathway are highly dependent on the stoichiometry of the reagents. nih.govub.edu For instance, the use of TiCl₄ and (-)-sparteine for the "soft enolization" of N-propionyl oxazolidinethiones leads to highly selective aldol additions. nih.gov The Lewis acidity of the titanium center plays a key role in organizing the transition state.

Boron Enolates: Boron enolates, formed with dialkylboron triflates (e.g., Bu₂BOTf) or chlorides (e.g., (c-Hex)₂BCl) and an amine base, offer a reliable method to control enolate geometry. harvard.edu Dialkylboron triflates generally favor the formation of (Z)-enolates, which, according to the Zimmerman-Traxler model, lead to syn-aldol products. harvard.edu Conversely, dialkylboron chlorides can be used to generate (E)-enolates, resulting in anti-aldol products. harvard.edu The stereochemical outcome is a direct consequence of the enolate geometry, which translates into a specific chair-like pericyclic transition state. harvard.edu

The diastereoselectivity of aldol reactions using N-acyl oxazolidinethiones is profoundly influenced by the choice of metal, ligands, and reaction conditions, which dictate the transition state geometry. With titanium enolates, a remarkable switch in facial selectivity can be achieved by altering the Lewis acid-to-base ratio. nih.gov

Using one equivalent of TiCl₄ and two equivalents of (-)-sparteine promotes a transition state that yields the "Evans syn" aldol adduct with exceptional selectivity (>97:3). nih.gov However, changing the stoichiometry allows for the formation of the "non-Evans syn" adduct. This switch is attributed to a change between a chelated and a non-chelated transition state, which alters the face of the enolate that attacks the aldehyde. nih.gov This control allows for the selective synthesis of different diastereomers from the same starting materials, simply by modifying the reaction conditions.

Acyl GroupAldehydeLewis Acid / Base (equiv.)ProductDiastereomeric Ratio (d.r.)
PropionylIsobutyraldehydeTiCl₄ (1) / (-)-Sparteine (2)Evans syn97:3
PropionylBenzaldehydeTiCl₄ (1) / (-)-Sparteine (1)non-Evans syn>99:1
AcetylPropionaldehydePhBCl₂ / (-)-Sparteineanti13:1
PropionylBenzaldehydeBu₂BOTf / DIPEAsyn>99:1

Note: Data is representative of N-acyl thiazolidinethione and oxazolidinethione systems which exhibit analogous stereocontrol. nih.govub.eduresearchgate.net

The enolates generated from N-acyl oxazolidinethiones can be stereoselectively alkylated to introduce new substituents at the α-position. The chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus creating a new stereocenter with high fidelity. uwo.ca

The success of these reactions often depends on the nature of the enolate and the electrophile. While lithium enolates can be sluggish, sodium enolates often exhibit higher reactivity at lower temperatures, leading to improved diastereoselectivity. uwo.ca More recently, methods using group IV metal enolates (e.g., titanium, zirconium) have expanded the scope of electrophiles to include more challenging secondary and tertiary alkyl groups through radical-type mechanisms. ub.edunih.gov For instance, the alkylation of zirconium enolates of N-(arylacetyl)oxazolidinones with tertiary alkyl halides proceeds with high diastereoselectivity, a transformation not possible via traditional Sₙ2 pathways. nih.gov Nickel(II) complexes have also been shown to catalyze Sₙ1-type alkylations of N-acyl thiazolidinethiones with stable carbocation precursors. researchgate.net

N-Acyl OxazolidinethioneElectrophileMetal EnolateDiastereomeric Ratio (d.r.)Yield (%)
N-PropionylBenzyl (B1604629) bromideNa (NaHMDS)>95:5~85
N-Phenylacetylt-Butyl bromideZr (ZrCp₂Cl₂)>95:571
N-PropionylIsopropyl iodideTi (TiCl₄)>97:388

Note: Data is representative of analogous N-acyl oxazolidinone and thiazolidinethione systems. ub.eduuwo.canih.gov

N-enoyl derivatives of (4S)-4-Ethyl-1,3-oxazolidine-2-thione are excellent Michael acceptors for asymmetric conjugate additions. The chiral auxiliary directs the 1,4-addition of nucleophiles, such as organocuprates or thiols, to one of the prochiral faces of the α,β-unsaturated system. researchgate.net

The stereochemical outcome can be influenced by the conformation of the N-enoyl moiety, which can be controlled by the presence of Lewis acids. For example, the addition of methylcuprates to N-enoyl oxazolidinethiones in the presence of TMSI proceeds through a syn-s-cis conformation to preferentially yield the anti-diastereomer. nih.gov Similarly, base-catalyzed conjugate additions of thiols to related N-acylated oxazolidin-2-ones can be tuned to produce different diastereomers by selecting the appropriate base catalyst.

The utility of enolates derived from N-acyl oxazolidinethiones extends to additions to C=N and related electrophiles.

Iminium Intermediates: The addition of chlorotitanium enolates of the closely related N-acetyl thiazolidinethiones to five-membered, N-substituted N-acyl iminium ions provides Mannich-type products with good diastereoselectivity and in high yields. nih.gov This reaction is a powerful method for synthesizing β-amino carbonyl compounds and nitrogen-containing heterocycles. scielo.br The stereochemical outcome is dictated by minimizing steric interactions between the chiral auxiliary and the iminium ion in the transition state. nih.govscielo.br

Acetals: Recent studies have shown that N-acyl thioimides can react directly with acetals in an asymmetric, catalytic aldol-type reaction. For example, the reaction of N-propanoyl-1,3-oxazinane-2-thione with aromatic dimethyl acetals, catalyzed by a chiral nickel(II) complex in the presence of a silyl triflate, affords protected syn-aldol adducts with high diastereoselectivity. nih.gov This demonstrates that acetals, acting as oxocarbenium ion precursors, are effective electrophiles for these chiral enolates.

While specific examples for the addition to oximes are less common in the literature, the proven reactivity of these chiral enolates towards aldehydes, iminium ions, and acetals suggests their potential for stereoselective additions to oxime ethers and other C=N electrophiles under appropriate Lewis acidic conditions.

Intramolecular Cyclization Reactions

The stereocenter of the this compound auxiliary can effectively control the stereochemical outcome of intramolecular cyclization reactions, leading to the formation of new chiral rings with high diastereoselectivity. A notable example is the synthesis of 4,5-disubstituted oxazolidin-2-ones through a tandem asymmetric aldol addition and Curtius rearrangement sequence. nih.gov In this approach, a β-hydroxy carbonyl substrate, prepared via an aldol reaction using a chiral thiazolidinethione auxiliary (a close analog of oxazolidinethione), undergoes an intramolecular cyclization. nih.gov

The process is initiated by the conversion of the N-acyl group to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate intermediate. This isocyanate is subsequently trapped intramolecularly by the adjacent hydroxyl group, resulting in the formation of the oxazolidin-2-one ring. nih.gov The stereochemistry of the newly formed ring is dictated by the stereocenters established in the initial aldol reaction, which are in turn controlled by the chiral auxiliary. nih.gov While oxazolidinethione-derived substrates were found to be less reactive than their thiazolidinethione counterparts in this specific sequence, the principle demonstrates the potential of this class of auxiliaries in directing intramolecular ring-forming reactions. nih.gov

Table 1: Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Intramolecular Cyclization

Entry Aldol Adduct Precursor (R group) Azide Source Solvent Temperature (°C) Yield (%)
1 p-Chlorophenyl Me₃SiN₃ THF 90 97
2 p-Fluorophenyl Me₃SiN₃ THF 90 95
3 Thienyl Me₃SiN₃ THF 90 90
4 p-Methoxyphenyl Me₃SiN₃ THF 90 96

Data derived from a study on analogous thiazolidinethione auxiliaries. nih.gov

Functional Group Transformations and Stereocontrol

Beyond guiding the formation of new stereocenters, the N-acyl this compound moiety can be transformed into various other functional groups, with the stereochemical information installed in the acyl chain being preserved.

The conversion of the thiocarbonyl group of an oxazolidinethione to a carbonyl group is a key transformation that allows for the conversion of the chiral auxiliary into an oxazolidinone. This desulfurization-oxygenation can be achieved using various oxidizing agents. One reported method involves the use of propylene oxide and microwave irradiation to facilitate this transformation for chiral 1,3-thiazolidine-2-thiones and 1,3-oxazolidine-2-thiones. researchgate.net This conversion is significant as it can alter the reactivity and cleavage conditions of the auxiliary, providing flexibility in a synthetic route. Following such a transformation, the resulting N-acyl oxazolidinone can be cleaved under standard conditions to yield carboxylic acids, esters, or alcohols, thereby liberating the chiral product from the auxiliary.

The Curtius rearrangement of N-acyl oxazolidinethione derivatives provides a powerful method for the synthesis of chiral amines and their derivatives, such as ureas. nih.govresearchgate.net The N-acyl group, which has been stereoselectively functionalized (e.g., through an aldol or alkylation reaction), can be converted to an acyl azide. Upon heating, the acyl azide rearranges to an isocyanate with retention of stereochemistry. nih.gov This chiral isocyanate can then be trapped with an amine to furnish a chiral urea. This methodology allows the stereocenter alpha to the carbonyl in the original N-acyl group to be transformed into a stereocenter bearing an amino group.

Furthermore, N-acyl oxazolidinethione auxiliaries are instrumental in the asymmetric synthesis of α-methyl-β-amino acids. A direct and asymmetric aldol reaction of an N-azidoacetyl-1,3-thiazolidine-2-thione with aldehydes, catalyzed by a chiral nickel(II) complex, has been developed to produce anti-α-azido-β-hydroxy adducts with excellent stereocontrol. nih.gov The thiazolidinethione scaffold in the resulting adduct can be readily displaced by various nucleophiles to form amide bonds, and the azido group can be reduced to an amine. This strategy provides a versatile route to enantiomerically pure β-hydroxy-α-amino acids and their derivatives, including dipeptides. nih.gov The principles of this methodology are directly applicable to the use of this compound.

Table 2: Synthesis of Dipeptides from Chiral Aldol Adduct

Entry α-Amino Ester Hydrochloride Product Yield (%)
1 Methyl β-alaninate Dipeptide 1 95
2 H-Gly-OtBu·HCl Dipeptide 2 85
3 H-Ala-OtBu·HCl Dipeptide 3 87
4 H-Val-OtBu·HCl Dipeptide 4 89

Data derived from a study on analogous thiazolidinethione auxiliaries. nih.gov

Application in the Synthesis of Complex Molecular Scaffolds

The high degree of stereocontrol offered by oxazolidinethione auxiliaries makes them particularly suitable for the synthesis of complex molecules with multiple stereocenters, such as those found in natural products and pharmaceuticals.

The synthesis of carbapenem antibiotics, such as thienamycin, requires precise control over the stereochemistry of the β-lactam ring and its substituents. Chiral auxiliaries are frequently employed to establish these stereocenters. While a direct application of this compound in a published carbapenem synthesis was not identified, the closely related Evans oxazolidinone auxiliaries have been instrumental in this field. For instance, asymmetric aldol reactions are a key strategy for setting the stereochemistry of the hydroxyethyl side chain at the C6 position of the carbapenem core. The enolate of an N-acyl oxazolidinone can be reacted with acetaldehyde to stereoselectively form the desired syn-aldol product, which is a crucial precursor for the carbapenem nucleus. Given the similar stereodirecting capabilities of oxazolidinethiones, it is highly probable that this compound could be employed in a similar capacity to generate key chiral intermediates for carbapenem synthesis.

The utility of oxazolidinethione and related oxazolidinone auxiliaries is prominently showcased in the total synthesis of complex natural products.

Brefeldin A: The total synthesis of (+)-Brefeldin A, a macrolide antibiotic that inhibits protein transport, has been accomplished using a strategy that relies on a chiral auxiliary-mediated aldol reaction. nih.govnih.gov In one enantioselective synthesis, a thiazolidinethione auxiliary was used to control the stereochemistry of the key C4/C5 chiral centers via an intermolecular asymmetric aldolization. nih.gov A significant challenge in this synthesis was the removal of the sterically hindered auxiliary, with reductive cleavage using LiBH₄ proving to be the most effective method. nih.gov Another synthesis featured the construction of the five-membered ring from a Crimmins aldol adduct, where the chiral auxiliary was removed concurrently with a tandem cyclization reaction. nih.gov

Cytovaricin: The total synthesis of the macrolide antibiotic cytovaricin, a molecule with 17 stereocenters, represents a landmark achievement in asymmetric synthesis and highlights the power of chiral auxiliaries. blogspot.comacs.orgscispace.com The convergent synthesis developed by David A. Evans extensively utilized oxazolidinone auxiliaries to control the absolute stereochemistry of nine stereocenters through one asymmetric alkylation and four asymmetric aldol reactions. blogspot.comwikipedia.org The synthesis involved the creation of two complex fragments, a spiroketal unit and a polyol unit, both of which were constructed using the chiral auxiliary to guide the formation of multiple stereocenters with high fidelity. blogspot.com The successful application of this strategy in such a complex setting underscores the reliability and effectiveness of this class of chiral auxiliaries.

Mechanistic Investigations and Theoretical Studies of Asymmetric Induction

Elucidation of Stereocontrol Mechanisms

The stereodirecting influence of the (4S)-4-Ethyl-1,3-oxazolidine-2-thione auxiliary is primarily understood through transition state models that consider the conformation of the N-acyl derivative and its interaction with reagents. The substituent at the C4 position plays a critical role in shielding one face of the enolate derived from the acyl group, thereby directing the approach of an electrophile to the opposite face.

In many asymmetric reactions involving N-acyl oxazolidinone auxiliaries, particularly aldol (B89426) additions, the formation of a rigid, chelated transition state is a key element of stereocontrol. Typically, deprotonation with a Lewis acidic base (e.g., dibutylboron triflate) generates a Z-enolate, which then forms a six-membered chair-like transition state with the metal center coordinated to both the enolate oxygen and the carbonyl oxygen of the auxiliary.

However, for thione derivatives like this compound, the role of chelation is more nuanced. Sulfur is a larger and less electronegative atom than oxygen, making the C=S bond longer and the sulfur atom a softer Lewis base. Consequently, its ability to chelate to hard Lewis acids like boron or titanium is significantly reduced compared to the C=O group in traditional Evans auxiliaries. researchgate.net This diminished chelating ability can lead to a preference for non-chelated, open-chain transition states, particularly with certain metals. researchgate.net For instance, titanium enolates may favor an open transition state where the metal is coordinated only to the enolate oxygen, not the thione sulfur. researchgate.net This fundamental difference can alter the geometry of the transition state and, in some cases, lead to stereochemical outcomes opposite to those predicted by standard chelation-controlled models.

Whether the reaction proceeds through a chelated or non-chelated transition state, the steric bulk of the 4-ethyl group is paramount in directing the stereochemical course of the reaction.

In a chelated Zimmerman-Traxler-type transition state , the N-acyl group and the C4-substituent adopt specific orientations to minimize steric strain. The Z-enolate arranges into a chair-like structure where the aldehyde's substituent (R') occupies an equatorial position to avoid steric clashes. The crucial stereodirecting element is the 4-ethyl group, which sterically shields the si-face of the enolate. Consequently, the electrophile (e.g., an aldehyde) is directed to attack the re-face, leading to the formation of a specific diastereomer. The larger size of the sulfur atom compared to oxygen influences bond lengths and angles within the heterocyclic ring, which can subtly alter the precise geometry of this transition state compared to oxazolidinone analogs.

In a non-chelated transition state , stereocontrol arises from minimizing dipole-dipole interactions and steric hindrance. The preferred conformation of the N-acyl oxazolidinethione derivative places the polar C=S and C=O groups in an anti-periplanar arrangement to reduce dipolar repulsion. In this conformation, the 4-ethyl group again acts as a steric shield, blocking one face of the enolate from the incoming electrophile. The absence of a rigid, metal-enforced ring structure makes this model more flexible, but the steric influence of the C4 substituent remains the dominant factor for asymmetric induction. nih.gov

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for gaining deeper insight into the mechanisms of asymmetric induction. These studies allow for the detailed examination of molecular structures, conformational preferences, and the energetics of reaction pathways and transition states that are often difficult to probe experimentally.

The stereodirecting power of a chiral auxiliary is intrinsically linked to the conformational preferences of its acylated derivatives. DFT calculations are used to determine the lowest energy conformations of N-acyl-(4S)-4-ethyl-1,3-oxazolidine-2-thione. nih.govnih.gov These analyses typically reveal that the molecule adopts a conformation that minimizes steric interactions between the acyl group and the ethyl substituent at the C4 position. nih.gov The planarity of the amide-like bond (N-C=O) and its orientation relative to the thione group are critical. Theoretical studies on related N-acylhydrazones have shown that methylation can significantly alter dihedral angles, shifting conformations from antiperiplanar to synperiplanar to alleviate steric strain. nih.gov Similar principles apply here, where the interaction between the acyl chain and the ethyl group dictates the rotational barrier and the most stable conformer, which in turn pre-organizes the enolate for stereoselective reactions.

Table 1: Representative Conformational Data from DFT Analysis Note: Data is illustrative and based on typical findings for related heterocyclic systems.

Dihedral Angle Description Calculated Value (°) Energy (kcal/mol)
O=C-N-C4 Amide planarity ~180 (anti-periplanar) 0 (Reference)
O=C-N-C4 Amide planarity ~0 (syn-periplanar) +3-5
N-C4-C(ethyl)-C(methyl) Ethyl group orientation ~60 (gauche) 0 (Reference)

DFT calculations are instrumental in modeling the entire reaction coordinate for stereoselective transformations, such as aldol or alkylation reactions. core.ac.uk By calculating the energies of various possible transition state structures, researchers can identify the lowest energy pathway, which corresponds to the major experimentally observed product.

For instance, in an aldol reaction, DFT can be used to compare the relative energies of the four possible chair-like transition states leading to the four potential diastereomeric products (syn-re, syn-si, anti-re, anti-si). Studies on analogous thiazolidinethione systems in nickel-catalyzed aldol reactions have successfully used DFT to locate and compare the energies of competing transition states, accurately explaining the high anti-selectivity observed. nih.gov These models explicitly account for the coordination of the metal catalyst, the geometry of the enolate, and the steric hindrance imposed by the auxiliary's substituent, providing a quantitative basis for the observed stereocontrol. nih.gov The energy difference between the most stable and the next most stable transition state directly correlates with the predicted diastereomeric ratio.

Table 2: Calculated Energy Differences for Competing Transition States in a Model Aldol Reaction Note: Values are hypothetical, based on computational studies of similar auxiliaries.

Transition State Predicted Product Diastereomer Relative Energy (ΔE, kcal/mol) Predicted Abundance
TS-1 (re-attack) Syn 0.0 Major
TS-2 (si-attack) Syn +2.5 Minor
TS-3 (re-attack) Anti +3.1 Minor

A key application of computational modeling is the a priori prediction of stereochemical outcomes. researchgate.net By building computational models of reactions involving N-acyl-(4S)-4-ethyl-1,3-oxazolidine-2-thione derivatives with various electrophiles, it is possible to predict which diastereomer will be favored. These predictions are based on the calculated energy barriers of the competing diastereomeric transition states.

This predictive power is invaluable for designing new synthetic strategies and for understanding unexpected stereochemical results. For example, if an experiment yields a different diastereomer than predicted by a standard chelation model, DFT calculations can be employed to investigate whether a non-chelated or other alternative transition state is operative. researchgate.net Such studies have confirmed that for many sulfur-containing auxiliaries, non-chelated pathways are indeed lower in energy and correctly predict the formation of "anti-Evans" or non-Evans syn aldol products, depending on the specific reaction conditions and substrates.

Reactivity Modulations Based on Structural Variations

The stereochemical outcome of reactions employing chiral auxiliaries like this compound is highly dependent on the structural features of the auxiliary and the N-acyl moiety. Modifications to this framework allow for the fine-tuning of reactivity and selectivity, primarily by altering steric and electronic properties. Key structural variations include modifications of the C4 and C5 substituents on the heterocyclic ring and changes to the N-acyl group. These adjustments influence the conformation of the key enolate intermediates and the transition states of their subsequent reactions.

The high degree of asymmetric induction achieved with oxazolidinone-type auxiliaries, including the thione variant, is attributed to the rigid chelation of the corresponding N-acyl derivatives with metal ions. researchgate.net This chelation, combined with the steric hindrance provided by the substituent at the C4 position, effectively shields one face of the enolate, directing the approach of electrophiles to the opposite face. researchgate.netwikipedia.org

Influence of C4 and C5 Substituents

The substituents at the C4 and C5 positions of the oxazolidinethione ring play a crucial role in establishing the stereocontrol element. wikipedia.org Through steric hindrance, these substituents dictate the direction of approach for incoming electrophiles. wikipedia.org The this compound features an ethyl group at the C4 position, which is instrumental in creating a specific chiral environment.

In related oxazolidinone systems, studies have systematically evaluated the impact of modifying the C4 substituent. It has been observed that while replacing an ethyl group with other alkyl groups like methyl, propyl, cyclopropyl, and isobutyl is tolerated in certain reactions, bulkier substituents such as isopropyl or benzyl (B1604629) can lead to a decrease in reactivity or selectivity. nih.gov This suggests that an optimal steric profile at the C4 position is necessary for effective facial shielding without impeding the reaction. The size of the C4 substituent directly influences the energy of the transition state, thereby controlling the diastereoselectivity of the reaction. wikipedia.org

The following table summarizes the general effect of C4 substituent size on reaction outcomes based on studies of related chiral auxiliaries.

C4 SubstituentGeneral Steric BulkTypical Effect on DiastereoselectivityRationale
MethylSmallHighEffective shielding, minimal steric clash in transition state.
Ethyl Moderate High (Often Optimal) Provides excellent facial blockage without hindering the approach of reactants.
IsopropylLargeVariable/DecreasedCan introduce unfavorable steric interactions in the transition state, potentially lowering selectivity.
BenzylLargeVariable/DecreasedIncreased steric bulk can alter the preferred conformation of the transition state, sometimes leading to lower diastereomeric ratios.
PhenylLargeHighCan provide effective shielding through a different conformational preference.

This table is a generalized representation based on principles of steric hindrance in asymmetric induction with chiral auxiliaries.

Influence of the N-Acyl Group

Electronically, substituents on the acyl group can either withdraw or donate electron density. For instance, an electron-withdrawing group (e.g., a chlorine atom) enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. uomustansiriyah.edu.iqlibretexts.org Conversely, electron-donating groups can decrease the reactivity of the carbonyl group. uomustansiriyah.edu.iqlibretexts.org

In the context of enolate formation and reaction, the structure of the N-acyl group affects the acidity of the α-protons and the geometry (Z vs. E) of the resulting enolate. For example, in copper-catalyzed reactions of N-arylacetyl-1,3-oxazolidin-2-ones, the electronic nature of the aryl substituent has been shown to impact reaction yields. nih.gov While both electron-donating and electron-withdrawing groups were generally well-tolerated, significant steric hindrance from ortho-substituents on the aryl ring led to a noticeable decrease in product yields. nih.gov

The table below illustrates how different substituents on an N-arylacetyl group can affect reaction outcomes, as observed in specific studies. nih.gov

N-Arylacetyl SubstituentPositionElectronic EffectObserved Yield
H-Neutral99%
p-OMeparaDonating99%
o-OMeorthoDonating61%
p-MeparaDonating98%
o-MeorthoDonating67%
p-ClparaWithdrawing95%

Data adapted from studies on the Cα oxidation of N-arylacetyl oxazolidinones. nih.gov

The Role of the Thione Group (C=S vs. C=O)

The replacement of the carbonyl oxygen at the C2 position with a sulfur atom to form an oxazolidinethione from an oxazolidinone is a significant structural variation. The larger size and greater polarizability of sulfur compared to oxygen can alter the chelating properties of the auxiliary. This can lead to differences in the Lewis acidity required for effective enolization and in the geometry of the resulting metal enolates.

In aldol reactions, the boron enolates of N-acyloxazolidinethiones often exhibit higher levels of stereoselectivity compared to their oxazolidinone counterparts. This is frequently attributed to the enhanced stability and rigidity of the six-membered Zimmerman-Traxler transition state formed due to the different coordinating properties of the thiocarbonyl group. wikipedia.org The thiocarbonyl sulfur is a "softer" Lewis base than the carbonyl oxygen, which influences its interaction with the Lewis acid used to generate the enolate. This modification can be a powerful tool for optimizing diastereoselectivity in complex synthetic sequences.

Reactivity and Transformations of the Oxazolidinethione Scaffold

Ring-Opening Reactions of (4S)-4-Ethyl-1,3-oxazolidine-2-thione Derivatives

The cleavage of the oxazolidinethione ring is a key transformation that can be initiated by various reagents, leading to the formation of acyclic structures with retention of the stereochemical information encoded in the chiral backbone.

The susceptibility of the oxazolidinethione ring to nucleophilic attack is a well-documented phenomenon, particularly when the nitrogen atom is acylated with an electron-withdrawing group. This modification enhances the electrophilicity of the ring carbons, facilitating cleavage.

One notable study investigated the ring-opening reactions of N-Boc protected oxazolidinethiones. psu.edu The introduction of the tert-butoxycarbonyl (Boc) group on the nitrogen atom activates the ring towards nucleophilic attack. Specifically, the reaction of these N-Boc protected derivatives with thiolate anions, such as phenylthiolate, results in the opening of the heterocyclic ring at the C5 position. psu.edu This process yields N-Boc protected esters with the stereochemistry at the C4 position remaining intact. psu.edu

The reaction proceeds via nucleophilic attack of the thiolate on the C5 carbon, leading to the cleavage of the C5-O bond. The yields of these reactions are influenced by the nature of the nucleophile and the substrate. For instance, the reaction of an N-Boc protected 4-methyloxazolidinethione with phenylthiolate afforded the corresponding N-Boc protected ester in a 37% yield, while the reaction with a bulkier substrate at the 4-position resulted in a 69% yield with the same nucleophile. psu.edu The use of ethylthiolate as a nucleophile with the N-Boc protected 4-methyloxazolidinethione gave the corresponding ester in a 25% yield. psu.edu

N-Boc Oxazolidinethione DerivativeNucleophileProductYield (%)
N-Boc-4-methyl-1,3-oxazolidine-2-thionePhenylthiolateN-Boc-S-phenyl-2-amino-1-propanethiol derivative37
N-Boc-4-benzyl-1,3-oxazolidine-2-thionePhenylthiolateN-Boc-S-phenyl-2-amino-3-phenyl-1-propanethiol derivative69
N-Boc-4-methyl-1,3-oxazolidine-2-thioneEthylthiolateN-Boc-S-ethyl-2-amino-1-propanethiol derivative25
Table 1: Nucleophilic Ring-Opening of N-Boc Protected Oxazolidinethiones with Thiolates. psu.edu

Rearrangement Reactions of Oxazolidinethiones

The oxazolidinethione scaffold can undergo rearrangement reactions, often promoted by specific reagents or conditions, to yield structurally different isomers or related heterocyclic systems. A notable example is the Curtius rearrangement, which has been explored in the context of related N-acylthiazolidinethiones to access oxazolidin-2-ones. While not a direct rearrangement of the this compound itself, this transformation highlights the reactivity of the N-acyl derivative of the parent scaffold.

In a study focused on the synthesis of oxazolidin-2-ones, an N-acylthiazolidinethione was subjected to a modified Curtius protocol. The reaction involves the conversion of the N-acyl group to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate. This isocyanate can then be trapped intramolecularly by the hydroxyl group that would be revealed upon ring opening of the thiazolidinethione, leading to the formation of an oxazolidin-2-one. This type of rearrangement underscores the potential for the N-acyl derivatives of this compound to undergo similar transformations.

Another type of rearrangement involves the base-promoted isomerization of more complex systems containing a fused thiourea (B124793) moiety, which can be conceptually related to the oxazolidinethione core. For instance, treatment of 4a-acetyl-8a-hydroxydecahydroquinazoline-2-thione with a strong base like sodium hydride leads to an isomerization followed by a C-C bond cleavage, resulting in the formation of an N-acetyl-N'-[(2-oxocyclohexyl)methyl]thiourea. mdpi.com This demonstrates the susceptibility of related thioamide-containing heterocyclic systems to undergo skeletal rearrangements under basic conditions.

Interconversion with Related Heterocycles (e.g., Thiazolidinethiones)

The structural relationship between oxazolidinethiones and thiazolidinethiones, where the ring oxygen is replaced by a sulfur atom, allows for synthetic connections between these two classes of heterocycles. While a direct one-step interconversion is not commonly reported, they are often synthesized from common precursors, and transformations of one can lead to the other.

Both oxazolidine-2-thiones and thiazolidine-2-thiones can be prepared from β-amino alcohols. researchgate.net The reaction of a β-amino alcohol with carbon disulfide is a common method for the synthesis of thiazolidine-2-thiones. researchgate.netplos.org This suggests that under certain conditions, a retro-synthetic disconnection of this compound to its corresponding amino alcohol precursor could be envisioned, followed by reaction with a sulfur source to form the analogous thiazolidinethione.

Furthermore, a method for the conversion of thiazolidine-2-thiones to thiazolidin-2-ones has been reported, involving an S/O-exchange reaction with haloethanols. researchgate.net This transformation proceeds through S-alkylation followed by an intramolecular cyclization and elimination. While this does not directly interconvert the thione functionalities, it highlights the reactivity of the sulfur atom and the potential for ring transformations within this family of heterocycles. The synthesis of thiazolidine-2-thiones can also be achieved through multicomponent reactions, for instance, from primary amines, carbon disulfide, and γ-bromocrotonates. organic-chemistry.org

Cyclization Reactions involving this compound Precursors

Derivatives of this compound can serve as valuable precursors in cyclization reactions to form new heterocyclic rings. The chiral scaffold of the oxazolidinethione can be used to control the stereochemistry of these transformations.

For instance, N-acyl derivatives of oxazolidinethiones can be employed in the synthesis of other five-membered heterocycles. In one example, a hydrazide derived from an N-acylated precursor can undergo a formal [4+1] cyclization with a suitable reagent to furnish 1,3,4-oxadiazoles. rsc.org Similarly, by using a thiohydrazide precursor, 1,3,4-thiadiazoles can be synthesized. rsc.org These reactions demonstrate the utility of the oxazolidinethione moiety as a platform for assembling more complex heterocyclic systems.

The oxazolidinethione ring itself can participate in cyclization reactions. For example, the reaction of a thiosemicarbazone, which can be conceptually derived from an activated oxazolidinethione, with an α-haloketone in the presence of an aldehyde can lead to the formation of thiazolidin-4-one derivatives through a one-pot four-component condensation-cyclization reaction. researchgate.net

Compound Name
This compound
N-Boc-4-methyl-1,3-oxazolidine-2-thione
N-Boc-4-benzyl-1,3-oxazolidine-2-thione
N-Boc-S-phenyl-2-amino-1-propanethiol
N-Boc-S-phenyl-2-amino-3-phenyl-1-propanethiol
N-Boc-S-ethyl-2-amino-1-propanethiol
4a-acetyl-8a-hydroxydecahydroquinazoline-2-thione
N-acetyl-N'-[(2-oxocyclohexyl)methyl]thiourea
1,3,4-oxadiazole
1,3,4-thiadiazole
thiazolidin-4-one
Table 2: List of Mentioned Compound Names

Analytical and Preparative Methodologies Utilizing 4s 4 Ethyl 1,3 Oxazolidine 2 Thione

Use in Chiral Separation and Resolution of Racemic Mixtures

(4S)-4-Ethyl-1,3-oxazolidine-2-thione is one of a series of chiral five-membered heterocycles developed for the analytical separation and optical resolution of racemic compounds. rsc.org The fundamental principle behind its use in resolving racemic mixtures lies in the conversion of a pair of enantiomers, which typically have identical physical properties, into a pair of diastereomers with distinct physical properties, allowing for their separation. libretexts.orglibretexts.org This is achieved by reacting the racemic mixture with the enantiomerically pure this compound.

The process generally involves the formation of diastereomeric derivatives of the target racemic compound, such as carboxylic acids or amino acids, by covalent bonding to the chiral auxiliary. rsc.org These newly formed diastereomers can then be separated using standard laboratory techniques like crystallization or chromatography, owing to their different solubilities and affinities. Once separated, the chiral auxiliary can be cleaved to yield the pure enantiomers of the original racemic mixture. Research has highlighted the utility of various chiral 1,3-oxazolidine-2-thiones in the resolution of racemic carboxylic acids and amino acids, demonstrating their effectiveness as chiral reagents. rsc.org

Comparative studies involving similar chiral auxiliaries have been conducted to determine the most effective reagent for specific separation tasks. For instance, in a study investigating new chiral 1,3-oxazolidine-2-thiones, (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione was identified as a particularly excellent chiral reagent for the analytical and efficient separation of racemic products derived from chiral carboxylic acids and amino acids. rsc.org

The table below summarizes key chiral auxiliaries in the 1,3-oxazolidine-2-thione (B1225483) family and their applications in chiral separations.

Chiral AuxiliaryStructureApplication
This compoundAnalytical separation and optical resolution of racemic carboxylic acids and amino acids
(4R)-4-Ethyl-1,3-oxazolidine-2-thioneAnalytical separation and optical resolution of racemic carboxylic acids and amino acids
(4S)-4-Isopropyl-1,3-oxazolidine-2-thioneAnalytical separation and optical resolution of racemic carboxylic acids and amino acids
(4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thioneExcellent reagent for analytical and efficient separation of racemic products from transformations of chiral carboxylic acids and amino acids

Method Development for Stereochemical Analysis of Reaction Products

Beyond the preparative scale resolution of racemic mixtures, this compound and related compounds are instrumental in the development of analytical methods for the stereochemical analysis of reaction products. This is crucial for assessing the enantiomeric excess and determining the stereochemical outcome of asymmetric reactions.

One of the advanced analytical techniques where oxazolidine-2-thione derivatives have been studied is capillary electrophoresis. nih.gov In this method, chiral selectors are employed to achieve the separation of enantiomers. A study on the chiral separation of oxazolidinone and its thio-derivatives highlighted the effectiveness of anionic cyclodextrins as chiral selectors. nih.gov Specifically, for oxazolidine-2-thione compounds, baseline resolution of enantiomers was frequently achieved, indicating a high degree of stereochemical discrimination. nih.gov

The research demonstrated that the nature of the heteroatom at the 2-position of the oxazolidine (B1195125) ring influences the separation. The enantiomers of oxazolidine-2-thione derivatives were often well-resolved, displaying high resolution values. nih.gov This suggests that the thione group plays a significant role in the chiral recognition mechanism, likely through specific interactions with the chiral selector.

The development of such analytical methods is vital for quality control in the synthesis of enantiomerically pure compounds and for mechanistic studies of stereoselective reactions. The ability to accurately and efficiently determine the stereochemical composition of a sample is a cornerstone of modern organic chemistry.

The following table presents a selection of chiral selectors used in capillary electrophoresis for the separation of oxazolidinone and oxazolidine-2-thione enantiomers and their observed effectiveness.

Chiral SelectorAnalyte TypeEnantioresolution Success
Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD)Oxazolidinone and Thio-derivativesMost successful, resulting in the highest enantioresolution values for five out of six enantiomeric pairs.
Hydroxypropyl-dimethyl-β-cyclodextrin (HDMS-β-CD)Oxazolidinone and Thio-derivativesPeak splitting observed for some compounds, with higher enantioresolution for oxazolidine-2-thione derivatives.

Q & A

Q. What synthetic methodologies are commonly employed for (4S)-4-Ethyl-1,3-oxazolidine-2-thione, and how are stereochemical outcomes controlled?

The compound is synthesized via cyclization of β-amino alcohols with carbon disulfide (CS₂) under reflux conditions. For example, microwave-assisted reactions using β-amino alcohols derived from L-valine or other chiral precursors can achieve high stereoselectivity. Key steps include controlling reaction temperature (e.g., 80–100°C), solvent selection (e.g., ethanol or pyridine), and catalysts like P₂S₅ or KOH . Diastereoselective synthesis may involve chiral auxiliaries or asymmetric catalysis, as demonstrated in related oxazolidine-2-thione syntheses using titanium tetrachloride and triethylamine to stabilize intermediates .

Q. Which spectroscopic and computational techniques are critical for structural confirmation of this compound?

  • NMR : ¹H and ¹³C NMR confirm the oxazolidine ring and ethyl substituent. For instance, the thione carbonyl (C=S) resonates at ~200–220 ppm in ¹³C NMR.
  • X-ray crystallography : Resolves absolute configuration and ring puckering.
  • Quantum chemical calculations : Density Functional Theory (DFT) optimizes geometry and predicts vibrational frequencies (e.g., C=S stretching at ~1200 cm⁻¹ in IR) .
  • Optical rotation : Specific rotation ([α]D) validates enantiopurity, as seen in analogs like (4S)-4-phenyl derivatives .

Q. What are the recommended handling and storage protocols to ensure compound stability?

Store under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid moisture and light exposure. Use PPE (gloves, lab coat) and respiratory protection (P95 masks) when handling powdered forms. Stability tests under accelerated conditions (e.g., 40°C/75% RH) can predict degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

DFT-based studies (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C=S group is electrophilic, while the oxazolidine ring’s nitrogen may act as a nucleophile. Solvent effects (PCM models) and transition-state analysis (IRC) refine reaction mechanisms .

Q. What strategies resolve contradictions in reported biological activity data for oxazolidine-2-thione derivatives?

Discrepancies in antimicrobial or enzyme inhibition assays may arise from variations in:

  • Test strains/cell lines : Standardize using ATCC/MDLS-recommended models.
  • Solubility : Use DMSO/cosolvent systems with controlled concentrations.
  • Assay conditions : Validate via dose-response curves (IC₅₀/EC₅₀) and positive controls (e.g., fluconazole for antifungal studies) .

Q. How is stereochemical integrity maintained during derivatization of this compound?

Chiral HPLC or SFC (supercritical fluid chromatography) monitors enantiopurity during functionalization (e.g., acylation, alkylation). Protecting the thione group with trimethylsilyl (TMS) agents minimizes racemization. Diastereomeric ratios are quantified via NOESY or Mosher ester analysis .

Q. What role does the ethyl substituent play in modulating the compound’s physicochemical properties?

The ethyl group enhances lipophilicity (logP ~1.5–2.0), improving membrane permeability. Comparative studies with methyl or cyclohexyl analogs show that bulkier substituents reduce aqueous solubility but increase metabolic stability .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts.
  • Flow chemistry : Reduces side reactions via precise temperature/residence time control.
  • Workup protocols : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. What in silico tools are effective for predicting toxicity and ADMET profiles?

Tools like SwissADME, ProTox-II, and Molecular Dynamics (MD) simulations assess:

  • CYP450 interactions : Likelihood of hepatic metabolism.
  • hERG inhibition : Cardiac safety risks.
  • Ames test predictions : Mutagenicity potential .

Q. How to address discrepancies in reported melting points or spectral data?

Cross-validate purity via elemental analysis (C, H, N, S) and DSC (Differential Scanning Calorimetry). Collaborative inter-laboratory studies using certified reference materials (CRMs) ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.